Maltooctaose vs. Maltoheptaose and Maltononaose: Catalytic Efficiency (kcat/Km) for Amylo-α-1,6-glucosidase
The catalytic efficiency (kcat/Km) of amylo-α-1,6-glucosidase (EC 3.2.1.33) on maltooctaose was measured as 0.0027 mM⁻¹s⁻¹. This value is approximately 9-fold lower than that for maltononaose (0.025 mM⁻¹s⁻¹) and 5-fold lower than for maltoheptaosyl-α-(1,6)-β-cyclodextrin (0.0145 mM⁻¹s⁻¹) under identical conditions [1]. The data indicate that maltooctaose is a significantly poorer substrate for this enzyme compared to longer maltooligosaccharides, a critical distinction for assays requiring minimal background hydrolysis or for studying chain-length-dependent enzyme specificity.
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 0.0027 mM⁻¹s⁻¹ |
| Comparator Or Baseline | Maltononaose: 0.025 mM⁻¹s⁻¹; Maltoheptaosyl-α-(1,6)-β-cyclodextrin: 0.0145 mM⁻¹s⁻¹ |
| Quantified Difference | 9-fold lower than maltononaose; 5-fold lower than maltoheptaosyl-α-(1,6)-β-cyclodextrin |
| Conditions | 50 mM sodium phosphate buffer, pH 7.5, 30°C |
Why This Matters
This 9-fold difference in catalytic efficiency directly impacts assay design; selecting maltooctaose over maltononaose minimizes unwanted substrate turnover in debranching enzyme studies.
- [1] BRENDA Enzyme Database. Search kcat/KM [mM/s] for EC 3.2.1.33. Reference ID: 702024. https://www.enzyme-information.de/search_result.php?a=305&W[1]=3.2.1.33. View Source
